Chlorambucil-arachidonic acid conjugate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:
Oxidation: The conjugate can be oxidized to form hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the conjugate into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorambucil moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chlorambucil-arachidonic acid conjugate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .
Comparison with Similar Compounds
Chlorambucil-arachidonic acid conjugate is unique compared to other similar compounds due to its hybrid nature, combining the properties of both chlorambucil and arachidonic acid. Similar compounds include:
Chlorambucil-platinum hybrids: These compounds also aim to enhance the anticancer properties of chlorambucil by combining it with platinum-based drugs.
Chlorambucil-nanoparticle conjugates: These involve the conjugation of chlorambucil with nanoparticles to improve its delivery and efficacy.
Chlorambucil-fluorophore conjugates: These are used for imaging and targeted therapy by combining chlorambucil with fluorescent molecules.
The uniqueness of this compound lies in its ability to leverage the biological properties of arachidonic acid to enhance the targeting and efficacy of chlorambucil .
Properties
IUPAC Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNLQXQSDUXKB-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-89-0 |
Source
|
Record name | Chlorambucil-arachidonic acid conjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.